molecular formula C7H12N4O B3082158 3-(5-methyl-1H-imidazol-1-yl)propanohydrazide CAS No. 1119452-48-0

3-(5-methyl-1H-imidazol-1-yl)propanohydrazide

Cat. No.: B3082158
CAS No.: 1119452-48-0
M. Wt: 168.2 g/mol
InChI Key: IXWPRUCDCQSIDW-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-imidazol-1-yl)propanohydrazide is a biochemical compound used for proteomics research . It has other synonyms such as 1H-Imidazole-1-propanoic acid, 5-methyl-, hydrazide; and 3-(5-Methyl-imidazol-1-yl)-propionic acid hydrazide . The molecular formula of this compound is C7H12N4O and it has a molecular weight of 168.2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 5-membered imidazole ring attached to a propyl group via a nitrogen atom . The imidazole ring contains two nitrogen atoms, one of which is part of the propyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazole compounds are known to participate in a variety of chemical reactions due to their amphoteric nature . They can act as both acids and bases, making them versatile in chemical synthesis .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Imidazole derivatives are known for their antimicrobial and antifungal properties. A study highlights the antimicrobial activities of imidazole, which is used in the pharmaceutical industry to manufacture drugs like ketoconazole and clotrimazole. These compounds show significant effectiveness against microbial resistance, suggesting the potential for developing new antimicrobial agents from imidazole derivatives (American Journal of IT and Applied Sciences Research, 2022).

Neuroprotective Applications

Research on YM872, an imidazole derivative, demonstrates its neuroprotective properties in models of cerebral ischemia. YM872 is highlighted for its potent inhibitory effect on AMPA receptors, which contributes to its neuroprotective efficacy in stroke models, suggesting its therapeutic potential in acute stroke treatment (CNS Drug Reviews, 2006).

Corrosion Inhibition

Imidazole and its derivatives are also effective as corrosion inhibitors, particularly in the petroleum industry. Their molecular structure, featuring a 5-membered heterocyclic ring and a long hydrocarbon chain, allows for strong adsorption onto metal surfaces, thereby preventing corrosion. This property is enhanced through chemical modifications of the imidazole structure, underscoring its significance in research for new corrosion inhibition solutions (Corrosion Reviews, 2023).

Antitumor Activity

The antitumor activity of imidazole derivatives is another area of extensive study. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have been reviewed for their potential in treating various types of cancer. This research indicates that certain imidazole derivatives have advanced to preclinical testing stages, showing promise as new antitumor drugs (Pharmaceutical Chemistry Journal, 2009).

Properties

IUPAC Name

3-(5-methylimidazol-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-6-4-9-5-11(6)3-2-7(12)10-8/h4-5H,2-3,8H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWPRUCDCQSIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN1CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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